
Verubecestat
説明
Verubecestat (MK-8931) is a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor developed for Alzheimer’s disease (AD). It reduces Aβ peptide production by targeting BACE1, a key enzyme in amyloid plaque formation . Preclinical studies demonstrated its high potency (Ki = 2.2 nM for human BACE1) and selectivity (>45,000-fold over cathepsin D, E, and pepsin) . In clinical trials, this compound reduced cerebrospinal fluid Aβ levels by 63–81% but failed to slow cognitive decline in mild-to-moderate AD patients, leading to trial termination . Adverse effects included weight loss, neuropsychiatric symptoms, and dermatological reactions .
準備方法
MK-8931は、チアジアジナン環の形成を含む一連の化学反応によって合成されます。 合成経路には、3-アミノ-2,5-ジメチル-1,1-ジオキシド-5,6-ジヒドロ-2H-1,2,4-チアジアジン-5-イルと4-フルオロフェニルおよび5-フルオロピコリンアミドとの反応が含まれます . この化合物は通常、固体形で調製され、ジメチルスルホキシドに75ミリモル濃度に可溶です .
化学反応の分析
MK-8931は、主にベータアミロイド前駆体タンパク質との相互作用を含む、さまざまな化学反応を起こします。 これは、それぞれ2.2ナノモルと0.38ナノモルの阻害定数で、ベータセクレターゼ1およびベータセクレターゼ2の強力な阻害剤です . この化合物は、ヒトシトクロムP450アイソフォームを有意に阻害せず、薬物相互作用の可能性が低いことを示しています .
科学研究の応用
MK-8931は、アルツハイマー病の治療における可能性について、広く研究されてきました。 これは、脳内のベータアミロイドペプチドのレベルを減らすことに有望な結果を示しており、これはアルツハイマー病の発症の主要な要因であると考えられています . この化合物は、軽度から中等度のアルツハイマー病の患者における安全性と有効性を評価するために、第II相および第III相試験を含む複数の臨床試験で評価されてきました . さらに、MK-8931は、神経変性疾患におけるベータセクレターゼの役割を理解し、アルツハイマー病の早期発見のための診断ツールを開発するために、研究で使用されてきました .
科学的研究の応用
Clinical Trials Overview
Verubecestat has undergone multiple phases of clinical trials to evaluate its safety and efficacy:
-
EPOCH Trial (NCT01739348) :
- Objective : To assess the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease.
- Design : Randomized, double-blind, placebo-controlled trial over 78 weeks.
- Results : The trial was terminated for futility, as it failed to demonstrate significant improvement in cognitive function compared to placebo. Adverse events such as falls and injuries were notably higher among participants receiving this compound .
-
APECS Trial (NCT01953601) :
- Objective : To evaluate the effect of this compound on patients with prodromal Alzheimer's disease.
- Design : Similar randomized, double-blind methodology over 104 weeks.
- Results : Patients receiving the higher dose (40 mg) experienced faster cognitive decline than those on placebo, despite a slight reduction in amyloid plaque load .
-
Phase 1 Studies :
- Initial studies focused on pharmacokinetics and safety profiles in healthy subjects and patients with Alzheimer’s disease. Results indicated that while this compound effectively lowered amyloid levels in cerebrospinal fluid, it was associated with various adverse effects, including suicidal ideation and weight loss .
Safety Profile
The safety profile of this compound has raised concerns due to the increased incidence of adverse events compared to placebo groups. Notable findings include:
- Increased Risk of Falls : Both EPOCH and APECS trials reported a significant increase in falls among participants taking this compound .
- Cognitive Decline : In trials, particularly at higher doses, cognitive function appeared to worsen compared to placebo .
- Other Adverse Events : Common adverse events included sleep disturbances, rash, and changes in hair color .
Case Studies
Several case studies have highlighted both the potential and limitations of this compound:
- A study involving patients with prodromal Alzheimer's disease suggested that while there was an initial reduction in amyloid levels, this did not translate into clinical benefits regarding cognition or daily functioning .
- Another analysis indicated that although some biomarkers showed changes, these did not correlate with clinical outcomes, emphasizing the complexity of treating Alzheimer's disease through amyloid modulation alone .
Summary Table of Clinical Trials
Trial Name | Phase | Population | Duration | Key Findings |
---|---|---|---|---|
EPOCH | 3 | Mild to Moderate AD | 78 weeks | Terminated for futility; increased adverse events |
APECS | 3 | Prodromal AD | 104 weeks | Faster cognitive decline at higher doses; slight plaque reduction |
Phase 1 | 1 | Healthy & AD Patients | Varies | Reduced amyloid levels; various adverse effects noted |
作用機序
MK-8931は、ベータアミロイドペプチドの産生に関与する酵素であるベータセクレターゼの活性を阻害することにより、その効果を発揮します。 この酵素を阻害することにより、MK-8931は、アルツハイマー病の進行に関連する脳内のベータアミロイドプラークの形成を減少させます . この化合物は、アミロイド前駆体タンパク質のベータ部位を特異的に標的とし、その切断とそれに続く神経毒性ベータアミロイドペプチドの形成を防ぎます .
類似の化合物との比較
MK-8931は、ベータセクレターゼ1およびベータセクレターゼ2に対する高い親和性と選択性を持つため、ベータセクレターゼ阻害剤の中でユニークです。 その他の類似の化合物には、ラナベセスタット、エレンベセスタット、アタベセスタットなどがあり、これらはベータセクレターゼを標的とするものの、化学構造と薬物動態特性が異なります . MK-8931は、臨床試験で優れた血脳関門透過性と良好な安全性プロファイルを達成しています .
類似化合物との比較
Structural and Biochemical Comparisons
Key Findings :
- This compound’s binding affinity (−12.71 kcal/mol) exceeds most analogs (e.g., quercetin: −8.4, JW8: −8.1) but is comparable to repurposed compounds like totromebopag (−12.46) .
- Candidate 1 and 2 , designed via computational methods, showed 51% and 23% improved docking scores over this compound, respectively .
- Quercetin, a natural flavonoid, exhibited superior ligand efficiency despite lower affinity .
Key Findings :
- This compound’s adverse events (e.g., 29.4% weight loss vs. 13.1% placebo) were dose-dependent but lacked exposure-response relationships .
Mechanistic and Selectivity Comparisons
- BACE1 vs.
- Off-Target Activity: this compound showed minimal activity against >45,000 non-BACE targets, unlike JW8, which inhibits AChE .
- Repurposing Potential: this compound failed against RSV polymerase in vitro (97.4% residual activity), unlike totromebopag .
生物活性
Verubecestat (MK-8931) is an orally administered small molecule that acts as a selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme plays a crucial role in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease (AD). The biological activity of this compound has been investigated through various clinical trials, revealing both its pharmacological effects and limitations in altering disease progression.
This compound inhibits BACE-1, thereby reducing the levels of Aβ peptides in the central nervous system (CNS). It also inhibits BACE-2, although the physiological role of this enzyme remains less understood. The inhibition of BACE-1 leads to a significant decrease in Aβ40 and Aβ42 concentrations in cerebrospinal fluid (CSF) and brain tissue, as evidenced by preclinical studies in animal models and clinical trials involving human subjects .
EPOCH Trial
The EPOCH trial was a Phase 3 study designed to evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer’s disease. The trial included 1958 participants randomized to receive either this compound at doses of 12 mg or 40 mg daily or placebo. The primary outcomes were cognitive assessments using the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Alzheimer’s Disease Cooperative Study Activities of Daily Living Inventory (ADCS-ADL) .
- Results : The trial was terminated early for futility, as it showed no significant cognitive improvement compared to placebo. In fact, patients receiving the higher dose of this compound exhibited faster cognitive decline than those on placebo .
APECS Trial
The APECS trial focused on patients with prodromal Alzheimer's disease, characterized by mild cognitive impairment with elevated amyloid levels. This study aimed to determine if early intervention with this compound could alter disease progression.
- Results : Similar to the EPOCH trial, the APECS trial found that this compound did not improve clinical outcomes. Patients treated with this compound showed worse cognitive performance than those receiving placebo, despite some reduction in amyloid plaque load observed through imaging .
Pharmacokinetics and Safety Profile
This compound has been shown to be well-tolerated across various studies, with pharmacokinetic profiles indicating effective absorption and distribution. In healthy volunteers and AD patients, single and multiple doses resulted in significant reductions in CSF levels of Aβ peptides without major adverse effects typically associated with BACE inhibition, such as neurodegeneration or hepatotoxicity . However, adverse events were more prevalent among participants receiving this compound compared to placebo groups.
Summary of Findings
Trial | Population | Dosage | Primary Outcome | Key Findings |
---|---|---|---|---|
EPOCH | Mild-to-moderate AD | 12 mg / 40 mg daily | ADAS-cog, ADCS-ADL | No significant improvement; faster decline in higher dose group |
APECS | Prodromal AD | 12 mg / 40 mg daily | CDR-SB | No improvement; worse outcomes in treatment group |
特性
IUPAC Name |
N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKUSGACIYRML-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020622 | |
Record name | Verubecestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286770-55-5 | |
Record name | N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verubecestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286770555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verubecestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Verubecestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERUBECESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1I0P6WT7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。